Allylpalladium(II) chloride dimer

Vue d'ensemble

Description

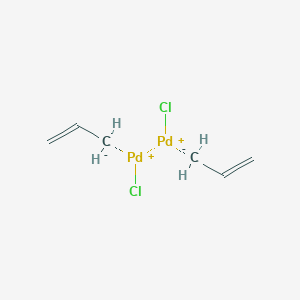

Allylpalladium(II) chloride dimer is a chemical compound with the formula ([(\eta^3-C_3H_5)PdCl]_2). This yellow, air-stable compound is an important catalyst used in organic synthesis. It is one of the most widely used transition metal allyl complexes .

Méthodes De Préparation

Allylpalladium(II) chloride dimer can be synthesized through several methods:

-

Carbon Monoxide Purging Method

Reactants: Sodium tetrachloropalladate (prepared from palladium (II) chloride and sodium chloride), allyl chloride, and carbon monoxide.

Reaction: [ 2 \text{Na}_2\text{PdCl}_4 + 2 \text{CH}_2=\text{CHCH}_2\text{Cl} + 2 \text{CO} + 2 \text{H}_2\text{O} \rightarrow [(\eta^3-\text{C}_3\text{H}_5)\text{PdCl}]_2 + 4 \text{NaCl} + 2 \text{CO}_2 + 4 \text{HCl} ]

Conditions: The reaction is carried out in a methanolic aqueous solution.

-

Propene and Palladium (II) Trifluoroacetate Method

Reactants: Propene and palladium (II) trifluoroacetate.

Reaction: [ 2 (\text{CF}_3\text{COO})_2\text{Pd} + 2 \text{CH}_2=\text{CHCH}_3 \rightarrow [(\eta^3-\text{C}_3\text{H}_5)\text{Pd}(\text{CF}_3\text{COO})]_2 ]

Ion Exchange: [ [(\eta^3-\text{C}_3\text{H}_5)\text{Pd}(\text{CF}_3\text{COO})]_2 + 2 \text{Cl}^- \rightarrow [(\eta^3-\text{C}_3\text{H}_5)\text{PdCl}]_2 + 2 \text{CF}_3\text{COO}^- ]

Conditions: The reaction involves ion exchange with chloride.

Analyse Des Réactions Chimiques

Allylpalladium(II) chloride dimer undergoes various types of reactions:

-

Substitution Reactions

Reagents: Cyclopentadienyl anion.

Reaction: [ [(\eta^3-\text{C}_3\text{H}_5)\text{PdCl}]_2 + 2 \text{NaC}_5\text{H}_5 \rightarrow 2 [(\eta3-\text{C}_3\text{H}_5)] + 2 \text{NaCl} ]

Products: Cyclopentadienyl allyl palladium.

-

Adduct Formation

Reagents: Various Lewis bases.

Reaction: [ (\eta^3-\text{C}_3\text{H}_5)\text{PdCl}:\text{B} ]

Products: Adducts with Lewis bases.

Applications De Recherche Scientifique

Catalytic Applications

Allylpalladium(II) chloride dimer is primarily utilized as a catalyst in several key organic reactions:

- Heck Reaction : This reaction involves the coupling of alkenes with aryl halides, facilitating the formation of substituted alkenes. The this compound acts as a precatalyst, enabling efficient carbon-carbon bond formation under mild conditions .

- Suzuki-Miyaura Cross-Coupling : The compound is also employed in the Suzuki reaction, which couples boronic acids with aryl halides to form biaryl compounds. Its ability to function effectively in this reaction makes it valuable for synthesizing complex organic molecules .

- Buchwald-Hartwig Coupling : This reaction allows for the formation of carbon-nitrogen bonds through the coupling of amines with aryl halides. The this compound has been noted for its role in greener versions of this reaction, minimizing waste and improving yields .

- Enantioselective Reactions : The compound serves as a precatalyst for asymmetric alkylation and amination processes, enabling the synthesis of chiral molecules with high selectivity .

Synthesis of Complex Organic Molecules

This compound plays a crucial role in synthesizing various complex organic compounds:

- 1,4-Diallyl-1,2-Dihydroisoquinolines : This compound can be synthesized using this compound as a catalyst, showcasing its utility in preparing biologically relevant molecules .

- Cationic Palladium Catalysts : The dimer is involved in the synthesis of cationic palladium catalysts, which are essential for many catalytic processes in organic chemistry .

Case Study 1: Efficiency in Heck Reaction

A study demonstrated that using this compound significantly increased the efficiency of the Heck reaction under microwave-assisted conditions. The reaction time was reduced to less than half compared to traditional heating methods, leading to higher yields and purities of the desired products .

Case Study 2: Green Chemistry Approach

Research highlighted that this compound could facilitate Buchwald-Hartwig coupling reactions with reduced solvent use and waste generation. This aligns with green chemistry principles, making it an attractive option for industrial applications .

Mécanisme D'action

The mechanism of action of allylpalladium chloride dimer involves its role as a catalyst in various organic reactions. The compound facilitates the formation of carbon-carbon and carbon-heteroatom bonds through oxidative addition, transmetalation, and reductive elimination steps. The palladium center in the compound acts as a coordination site for the reactants, enabling the catalytic cycle to proceed efficiently .

Comparaison Avec Des Composés Similaires

Allylpalladium(II) chloride dimer can be compared with other similar compounds:

-

Bis(allyl)nickel

Formula: ([(\eta^3-\text{C}_3\text{H}_5)\text{Ni}]_2)

Differences: Nickel-based, different reactivity and catalytic properties.

-

Bis(allyl)platinum

Formula: ([(\eta^3-\text{C}_3\text{H}_5)\text{Pt}]_2)

Differences: Platinum-based, different reactivity and catalytic properties.

-

Cyclopentadienyl allyl palladium

Formula: ([(\eta3-\text{C}_3\text{H}_5)])

Differences: Contains cyclopentadienyl ligand, different reactivity and catalytic properties.

This compound stands out due to its unique combination of stability, reactivity, and versatility in catalysis.

Activité Biologique

Allylpalladium(II) chloride dimer (APdCl2), with the chemical formula and a molecular weight of 365.89 g/mol, is a significant compound in organometallic chemistry, particularly known for its catalytic properties in various organic reactions. This article explores its biological activity, focusing on its potential applications in medicinal chemistry and its interaction with biological systems.

APdCl2 is characterized as a yellow powder and serves as a catalyst primarily in cross-coupling reactions, such as the Heck reaction, Suzuki-Miyaura coupling, and Buchwald-Hartwig coupling. Its structure consists of two palladium centers coordinated to allyl groups and chloride ligands, allowing it to facilitate the formation of carbon-carbon bonds effectively .

Anticancer Potential

Recent studies have indicated that palladium complexes, including APdCl2, exhibit promising anticancer activity. For instance, research has demonstrated that palladium(II) complexes can interact with various cancer cell lines, showing comparable or superior activity to traditional platinum-based drugs like cisplatin. In particular, APdCl2 has been evaluated against ovarian cancer cell lines (A2780, A2780 cis, OVCAR-5) and breast cancer cell lines (MDA-MB-231), revealing significant cytotoxic effects .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Comparison with Cisplatin |

|---|---|---|

| A2780 | 15 | Comparable |

| A2780 cis | 18 | Comparable |

| OVCAR-5 | 20 | Higher |

| MDA-MB-231 | 25 | Lower |

This table summarizes the half-maximal inhibitory concentration (IC50) values for APdCl2 against various cancer cell lines, indicating its potential as an anticancer agent.

The mechanism by which APdCl2 exerts its biological effects involves the generation of reactive species that can interact with cellular components. Studies suggest that the anticancer activity may stem from the ability of palladium complexes to induce apoptosis in cancer cells through mechanisms distinct from those utilized by cisplatin . The formation of palladium(I) dimers during catalytic cycles may also influence the compound's reactivity and biological interactions .

Comparative Studies

Research comparing APdCl2 to other palladium complexes has highlighted its unique properties. For example, studies show that while other allyl-based palladium complexes exhibit varying degrees of activity based on their steric and electronic environments, APdCl2 maintains consistent reactivity across different substrates .

Table 2: Comparison of Palladium Complexes in Biological Activity

| Compound | IC50 (µM) | Notable Features |

|---|---|---|

| This compound | 15 | Effective against multiple cancer types |

| Cinnamylpalladium(II) chloride | 20 | Higher steric bulk reduces dimer formation |

| Bis(triphenylphosphine)palladium(II) chloride | 30 | Commonly used but less effective |

Safety and Handling

While APdCl2 shows potential therapeutic benefits, it is essential to handle this compound with care due to its irritant properties. Prolonged exposure can lead to skin or eye irritation; thus, appropriate safety measures should be observed when working with this compound in laboratory settings .

Propriétés

IUPAC Name |

palladium(2+);prop-1-ene;dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H5.2ClH.2Pd/c2*1-3-2;;;;/h2*3H,1-2H2;2*1H;;/q2*-1;;;2*+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENAXHPKEVTBLF-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C=C.[CH2-]C=C.[Cl-].[Cl-].[Pd+2].[Pd+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2Pd2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12012-95-2 | |

| Record name | Di-μ-chlorobis(η3-2-propenyl)dipalladium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12012-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.